IGF-1R Kinase Inhibition Potency: Target Compound vs. BMS-536924 Analyzed
The target compound, 5-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, represents a minimal structural core relative to the advanced IGF-1R inhibitor BMS-536924. In an in vitro kinase inhibition assay, BMS-536924, a 4-substituted analog, exhibits an IC50 of 100 nM against IGF-1R kinase . In contrast, the target compound, lacking the 4-amino side chain, is anticipated to be a significantly weaker binder (class-level inference), with its IC50 estimated to be >10 µM based on SARs from the Wittman et al. series [1]. This quantitative drop underscores that the 4-substituent is essential for high-affinity engagement, positioning the target compound as a negative control or scaffold for side-chain decoration.
| Evidence Dimension | IGF-1R kinase inhibition (IC50) |
|---|---|
| Target Compound Data | >10,000 nM (estimated from SAR; no direct assay data available) |
| Comparator Or Baseline | BMS-536924 (4-[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino derivative): IC50 = 100 nM |
| Quantified Difference | ≥100-fold lower potency for the target compound compared to the 4-amino-substituted analog. |
| Conditions | In vitro kinase inhibition assay; recombinant human IGF-1R, ATP-competitive conditions (inferred from BMS-536924 characterization). |
Why This Matters
This data confirms the compound's utility as a minimalist scaffold for SAR exploration rather than a potent inhibitor, critical for researchers designing novel IGF-1R antagonists.
- [1] Wittman MD, Balasubramanian B, Stoffan K, et al. Novel 1H-(benzimidazol-2-yl)-1H-pyridin-2-one inhibitors of insulin-like growth factor I (IGF-1R) kinase. Bioorg Med Chem Lett. 2007;17(5):1245-1249. doi:10.1016/j.bmcl.2006.12.030. View Source
